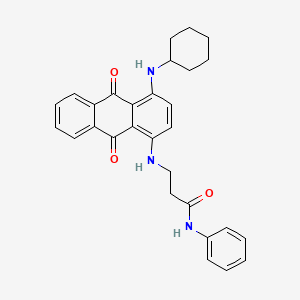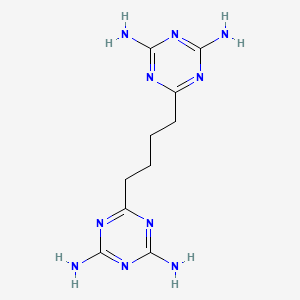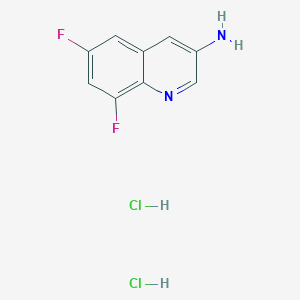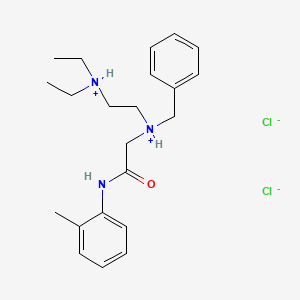
2-(Benzyl(2-(diethylamino)ethyl)amino)-o-acetotoluidide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes benzyl, diethylazaniumyl, and methylanilino groups, making it a versatile molecule with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of benzyl chloride with diethylamine to form benzyl-diethylamine. This intermediate is then reacted with 2-(2-methylanilino)-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is scaled up using large reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product. The industrial process also includes purification steps, such as crystallization or chromatography, to remove impurities and obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups replacing the chloride ions.
科学研究应用
Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: It has potential therapeutic applications, including its use as an antiseptic and disinfectant due to its antimicrobial properties.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and preservatives in various industrial products.
作用机制
The mechanism of action of benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride involves its interaction with cellular membranes and proteins. The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. It also interacts with proteins, inhibiting their function and contributing to its antimicrobial effects. The molecular targets include membrane lipids and essential enzymes involved in cellular processes.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: A similar quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium chloride: Another quaternary ammonium compound used as an antiseptic and disinfectant.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial properties.
Uniqueness
Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl, diethylazaniumyl, and methylanilino groups makes it a versatile compound with a broad spectrum of applications, setting it apart from other similar compounds.
属性
CAS 编号 |
102489-46-3 |
|---|---|
分子式 |
C22H33Cl2N3O |
分子量 |
426.4 g/mol |
IUPAC 名称 |
benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium;dichloride |
InChI |
InChI=1S/C22H31N3O.2ClH/c1-4-24(5-2)15-16-25(17-20-12-7-6-8-13-20)18-22(26)23-21-14-10-9-11-19(21)3;;/h6-14H,4-5,15-18H2,1-3H3,(H,23,26);2*1H |
InChI 键 |
TUEWSVFVCRPCRM-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC[NH+](CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


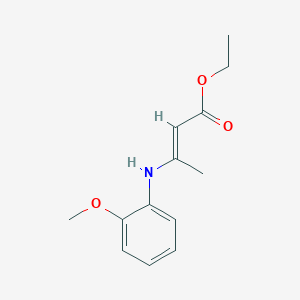

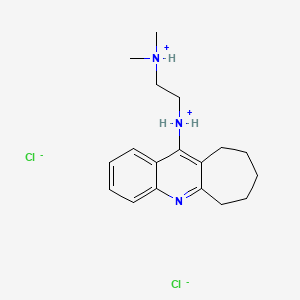
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
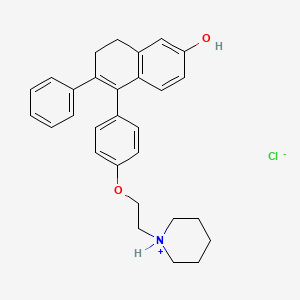
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
